molecular formula C17H11BrClNO B7942772 2-benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one

2-benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one

Cat. No.: B7942772
M. Wt: 360.6 g/mol
InChI Key: YZFSTNZBGDNTKH-UHFFFAOYSA-N
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Description

2-benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one is a complex organic compound with a unique structure that includes a benzyl group, bromine, chlorine, and a cyclohepta[b]pyridin-5-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a cyclohepta[b]pyridin-5-one precursor, followed by the introduction of a benzyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and additions occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled. The use of automated systems to monitor temperature, pH, and reaction time would be essential to ensure consistency and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogens or to convert carbonyl groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or silver nitrate (AgNO₃) in ethanol can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol. Substitution reactions could result in the replacement of halogens with other functional groups such as hydroxyl or amino groups.

Scientific Research Applications

2-benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It can be used in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The mechanism by which 2-benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to specific enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary, but they often include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one: This compound shares a similar core structure but lacks the benzyl group.

    2-benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one: This is the compound of interest, distinguished by its unique combination of substituents.

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms, as well as the benzyl group

Properties

IUPAC Name

2-benzyl-7-bromo-3-chlorocyclohepta[b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClNO/c18-12-6-7-15-13(17(21)9-12)10-14(19)16(20-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFSTNZBGDNTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=C3C(=N2)C=CC(=CC3=O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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